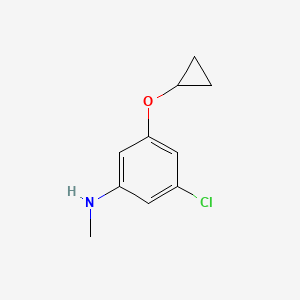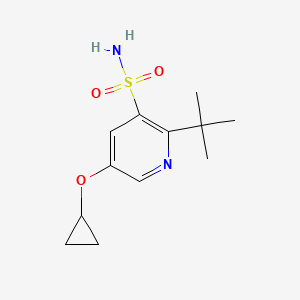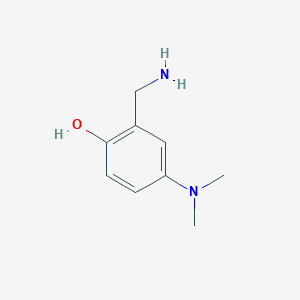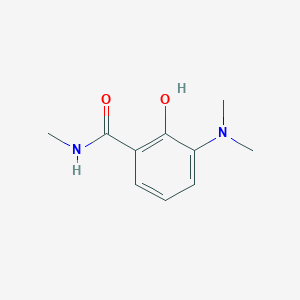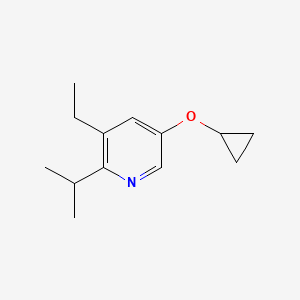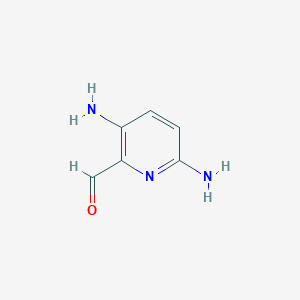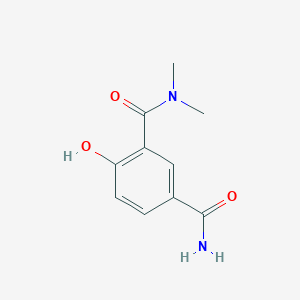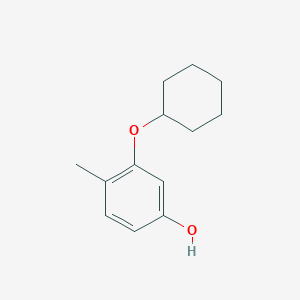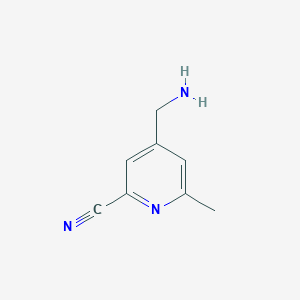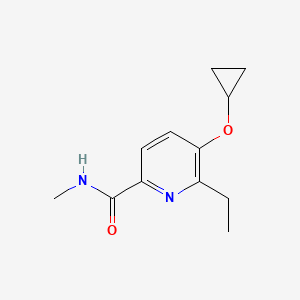
5-Cyclopropoxy-6-ethyl-N-methylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-ethyl-N-methylpicolinamide typically involves the reaction of 6-ethylpicolinic acid with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N-methylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-6-ethyl-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinamide derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Cyclopropoxy-6-ethyl-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes involved in cellular processes. The compound can inhibit the activity of these enzymes, leading to various biological effects. For example, it has been shown to inhibit the activity of Aurora-B kinase, a key enzyme involved in cell division .
類似化合物との比較
Similar Compounds
N-Methylpicolinamide-4-thiol: Known for its anticancer properties and ability to inhibit Aurora-B kinase.
5-(Cyclopropylmethoxy)-6-methylpicolinamide: Similar structure but with different substituents, leading to variations in biological activity.
Uniqueness
5-Cyclopropoxy-6-ethyl-N-methylpicolinamide is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
5-cyclopropyloxy-6-ethyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-9-11(16-8-4-5-8)7-6-10(14-9)12(15)13-2/h6-8H,3-5H2,1-2H3,(H,13,15) |
InChIキー |
ARZSELRYQKMOCK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=N1)C(=O)NC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



